Defluoro Prasugrel-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Defluoro Prasugrel-d5 Hydrochloride is a highly pure compound with a molecular formula of C20H17D5ClNO3S and a molecular weight of 396.94 . It is available for purchase from various pharmaceutical affiliates .
Molecular Structure Analysis
The molecular structure of this compound is complex. The IUPAC name for this compound is [5- [2-cyclopropyl-2-oxo-1- (2,3,4,5,6-pentadeuteriophenyl)ethyl]-6,7-dihydro-4H-thieno [3,2-c]pyridin-2-yl] acetate;hydrochloride .Scientific Research Applications
Synthesis and Impurities
- Prasugrel hydrochloride undergoes a specific synthesis process, involving several compounds and reactions (Sastry, 2013).
Biotransformation in Human Carboxylesterases
- The biotransformation of prasugrel into its active metabolite involves hydrolysis and cytochrome P450–mediated metabolism. Human carboxylesterases play a crucial role in this conversion process (Williams et al., 2008).
Metabolism and Elimination
- Prasugrel is extensively metabolized in humans, involving hydrolysis and further conversion into an active metabolite and its derivatives. Its elimination pathways include both urinary and fecal excretion (Farid et al., 2007).
Platelet Inhibition and Treatment Potential
- Prasugrel hydrochloride is being evaluated for its potential use in treating sickle cell disease due to its properties of inhibiting platelet activation and aggregation (Conran & Rees, 2017).
Usage Trends and Patient Adherence
- Trends in the use of prasugrel hydrochloride and its comparison with other platelet inhibitors have been studied, focusing on patient adherence and associated costs (Dayoub et al., 2018).
Degradation Chemistry
- An extensive study of prasugrel hydrochloride's degradation chemistry has been conducted, identifying various degradation products and pathways (Baertschi et al., 2019).
Synthesis Improvement
- Process improvements in the synthesis of prasugrel hydrochloride have been explored to enhance overall yield and efficiency (Du Yan-qin et al., 2012).
Clinical Profile and Pharmacodynamics
- The clinical profile of prasugrel, including its pharmacodynamics characteristics, has been reviewed, highlighting its specificity and potency as a platelet inhibitor (Angiolillo et al., 2008).
Identification of Degradation Products
- The degradation products of prasugrel hydrochloride under various stress conditions have been identified and characterized (Housheh et al., 2017).
Bioavailability Studies
- Studies on the relative bioavailability of prasugrel free base compared to prasugrel hydrochloride have been conducted, examining the effects of proton pump inhibitors (Seiler et al., 2011).
Comparative Pharmacodynamic Studies
- Comparative studies of prasugrel vs. other antiplatelet agents in different patient groups, such as those with diabetes mellitus, have been performed to assess efficacy and platelet inhibition (Alexopoulos et al., 2013).
Molecular Structure Analysis
- Detailed analysis of prasugrel's molecular structure has been conducted, providing insights into its pharmacological properties (Wang et al., 2010).
Antiplatelet Effects
- Research on the antiplatelet effects of prasugrel, especially in comparison to clopidogrel, has been extensive, focusing on mechanisms and efficiency of platelet inhibition (Sugidachi et al., 2007).
Enzymatic Pathways in Metabolite Formation
- Studies have been conducted to understand the enzymatic pathways involved in producing the active metabolite of prasugrel, highlighting the roles of glutaredoxin and thioredoxin (Hagihara et al., 2011).
Mechanism of Action
Target of Action
Defluoro Prasugrel-d5 Hydrochloride is a potent antiplatelet agent that primarily targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in the formation of blood clots .
Mode of Action
This compound is a prodrug, meaning it requires metabolic activation in the liver to convert it into its active form . Once activated, it irreversibly binds to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex on the platelets, thereby inhibiting ADP-mediated platelet activation and aggregation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the platelet activation pathway. By inhibiting the P2Y12 type ADP receptors, the compound disrupts the signaling pathway that leads to platelet activation and aggregation . This disruption can prevent the formation of blood clots, which is particularly beneficial in conditions such as acute coronary syndrome .
Pharmacokinetics
This compound is administered orally and is rapidly absorbed, reaching peak plasma concentrations within 30 minutes of ingestion . The drug has a half-life of approximately 7 hours and is primarily eliminated through the feces . These properties impact the bioavailability of the drug, influencing its effectiveness in inhibiting platelet activation and aggregation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet activation and aggregation . By binding to the P2Y12 type ADP receptors on platelets, the compound prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting the platelet activation pathway . This inhibition can reduce the risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by factors such as the patient’s liver function and the presence of other medications . Additionally, the drug’s effectiveness in inhibiting platelet activation and aggregation can be influenced by the patient’s overall health status and the presence of certain medical conditions .
Biochemical Analysis
Biochemical Properties
Defluoro Prasugrel-d5 Hydrochloride interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The major metabolic pathway for the opening of the thiolactone ring of this compound results from a P450- and NADPH-dependent redox bioactivation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting platelet activation and aggregation . This product also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It irreversibly binds to the P2Y12 receptor on platelets, inhibiting their activation and subsequent aggregation. This binding interaction with biomolecules leads to changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
[5-[2-cyclopropyl-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S.ClH/c1-13(22)24-18-11-16-12-21(10-9-17(16)25-18)19(20(23)15-7-8-15)14-5-3-2-4-6-14;/h2-6,11,15,19H,7-10,12H2,1H3;1H/i2D,3D,4D,5D,6D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTWJXFEUBBGRR-CERKJNTMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)C2CC2)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.